REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[C:5]([CH2:9][C:10]#[CH:11])=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:3]=1.[C:18](=O)([O-])[O-].[K+].[K+].CI.C(C(C)=O)C>O>[CH3:1][C:2]1[N:7]([CH3:18])[C:6](=[O:8])[C:5]([CH2:9][C:10]#[CH:11])=[C:4]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[N:3]=1 |f:1.2.3|
|
Name
|
2-methyl-6-phenyl-5-propargyl-4(3H)-pyrimidinone
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=C(C(N1)=O)CC#C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with two 60 mL portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate extracts were dried
|
Type
|
CUSTOM
|
Details
|
to leave 0.75 g of crude product
|
Type
|
CUSTOM
|
Details
|
This material was purified by flash chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=C(C(N1C)=O)CC#C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |